molecular formula C10H22O B14468611 2,4,4,5-Tetramethylhexan-3-ol CAS No. 66256-68-6

2,4,4,5-Tetramethylhexan-3-ol

Cat. No.: B14468611
CAS No.: 66256-68-6
M. Wt: 158.28 g/mol
InChI Key: VVRHXTVKOHXZJX-UHFFFAOYSA-N
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Description

2,4,4,5-Tetramethylhexan-3-ol is a tertiary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. Its structure features a hydroxyl group (-OH) at the third carbon of a hexane backbone, with methyl substituents at positions 2, 4 (two methyl groups), and 5. This branching creates significant steric hindrance around the hydroxyl group, influencing its physical and chemical behavior.

As a tertiary alcohol, it is expected to exhibit lower acidity compared to primary or secondary alcohols due to the stabilization of its conjugate base via hyperconjugation and inductive effects. However, steric hindrance may further reduce its reactivity in nucleophilic substitution or oxidation reactions.

Properties

CAS No.

66256-68-6

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4,4,5-tetramethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-7(2)9(11)10(5,6)8(3)4/h7-9,11H,1-6H3

InChI Key

VVRHXTVKOHXZJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable ketone is reacted with a Grignard reagent (an organomagnesium compound) to form the desired alcohol. For instance, the reaction of 2,4,4,5-tetramethylhexan-3-one with methylmagnesium bromide in an ether solvent can yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically requires a metal catalyst such as palladium or platinum and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4,4,5-tetramethylhexan-3-one, using oxidizing agents such as chromic acid or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane, 2,4,4,5-tetramethylhexane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 2,4,4,5-tetramethylhexan-3-one.

    Reduction: 2,4,4,5-tetramethylhexane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4,4,5-Tetramethylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in

Comparison with Similar Compounds

3-Ethyl-5,5-dimethylhexan-3-ol (C₁₀H₂₂O)

  • Structure : Tertiary alcohol with an ethyl group at position 3 and two methyl groups at position 5.
  • Key Differences : While both compounds are tertiary alcohols, the ethyl group in 3-ethyl-5,5-dimethylhexan-3-ol introduces greater steric bulk at the hydroxyl-bearing carbon compared to the methyl groups in 2,4,4,5-Tetramethylhexan-3-ol.

2,2,3,4-Tetramethylhexane (C₁₀H₂₂)

  • Structure : Branched alkane lacking a functional group.
  • Key Differences : The absence of a hydroxyl group eliminates hydrogen bonding, resulting in significantly lower boiling points and hydrophobicity compared to the alcohol derivatives.

2,2,5,5-Tetramethyl-3-phenylhexane (C₁₆H₂₆)

  • Structure : Aromatic derivative with a benzene ring and tetramethyl branching.
  • Key Differences : The aromatic ring introduces π-electron interactions, altering solubility and reactivity compared to aliphatic alcohols.

Physical and Chemical Properties

Table 1: Comparative Properties of this compound and Analogs

Property This compound (Estimated) 3-Ethyl-5,5-dimethylhexan-3-ol 2,2,3,4-Tetramethylhexane 2,2,5,5-Tetramethyl-3-phenylhexane
Molecular Formula C₁₀H₂₂O C₁₀H₂₂O C₁₀H₂₂ C₁₆H₂₆
Molecular Weight (g/mol) 158.28 158.28 142.28 218.38
Boiling Point (°C) ~230 (estimated) 240 N/A N/A
Density (g/cm³) ~0.85 (estimated) 0.86 0.271 (critical density) N/A
LogP ~4.0 (estimated) 3.89 N/A High (aromatic influence)
Solubility Low in water Low Insoluble Insoluble

Key Observations:

Boiling Points : The presence of a hydroxyl group in alcohols increases boiling points compared to alkanes due to hydrogen bonding. However, this compound’s boiling point is estimated to be lower than 3-ethyl-5,5-dimethylhexan-3-ol due to greater branching near the hydroxyl group, reducing intermolecular interactions.

Hydrophobicity : The higher estimated LogP of this compound compared to its ethyl-substituted analog reflects increased hydrophobicity from additional methyl groups.

Critical Properties : For 2,2,3,4-Tetramethylhexane, critical temperature (Tc = 347.3°C) and density (ρc = 0.271 g/cm³) suggest lower molecular packing efficiency compared to alcohols .

Reactivity and Stability

  • Acidity : Both tertiary alcohols exhibit low acidity. However, steric hindrance in this compound may further impede deprotonation compared to 3-ethyl-5,5-dimethylhexan-3-ol.
  • Oxidation Resistance : Tertiary alcohols are resistant to oxidation, a property shared across analogs.
  • Thermal Stability : The benzene derivative (2,2,5,5-Tetramethyl-3-phenylhexane) likely has higher thermal stability due to aromatic resonance stabilization .

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